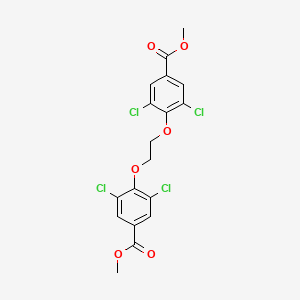
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long alkyl chains and a glutamate moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate typically involves multiple steps. One common method includes the esterification of L-glutamic acid with 1-oxododecyl chloride, followed by the reaction with 2-(octadecyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products as a skin conditioning agent.
Mecanismo De Acción
The mechanism of action of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by hydrophobic forces between the alkyl chains and the lipid tails .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate: shares similarities with other long-chain alkyl esters and glutamate derivatives.
N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: Another compound with similar structural features and applications in flotation processes.
Uniqueness
What sets this compound apart is its specific combination of long alkyl chains and a glutamate moiety, which provides unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
94291-90-4 |
|---|---|
Fórmula molecular |
C57H111NO7 |
Peso molecular |
922.5 g/mol |
Nombre IUPAC |
bis(2-octadecoxyethyl) (2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C57H111NO7/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-62-50-52-64-56(60)47-46-54(58-55(59)45-42-39-36-33-18-15-12-9-6-3)57(61)65-53-51-63-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3,(H,58,59)/t54-/m0/s1 |
Clave InChI |
FIOKKCLOOBYBKU-XSMLMOGHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CC[C@@H](C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCC(C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















